Isopropiltioxantona

Descripción general

Descripción

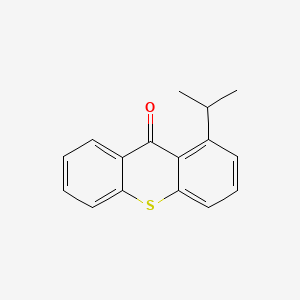

Isopropylthioxanthone (ITX) is a photoinitiator widely used in UV-curable inks and coatings due to its ability to initiate polymerization under UV light. It is often applied in packaging materials, including paper and plastics, to cure inks and coatings rapidly. ITX is typically used as a mixture of its 2- and 4-isomers, which have distinct properties and applications.

Synthesis Analysis

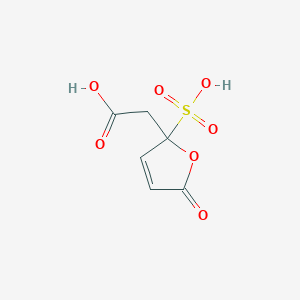

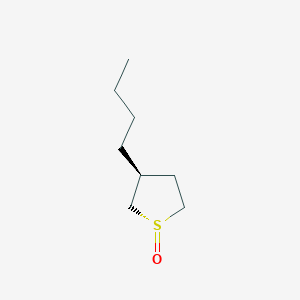

The synthesis of ITX involves the chlorination and condensation of 2,2'-dithiosalicylic acid and isopropylbenzene in the presence of anhydrous AlCl3. This process has been optimized to achieve high yields under specific conditions, including controlled reaction time, temperature, and reactant ratios (Yi, 2005). Additionally, isotopically labelled ITX has been synthesized from the same precursors using deuterium cumene, providing a tool for analytical studies and traceability in complex matrices (Fang et al., 2016).

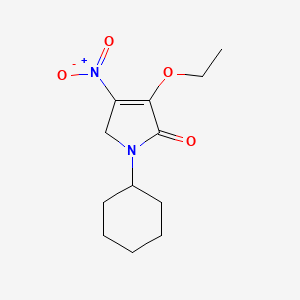

Molecular Structure Analysis

A comprehensive study of 4-isopropylthioxanthone (4-ITX) reveals its molecular structure and conformation through experimental and theoretical analyses. The compound exhibits a planar geometry for the three fused rings, with the isopropyl group assuming a torsional angle that minimizes steric hindrance. This structure is maintained through non-classical C–H⋯O hydrogen bonds and π–π stacking interactions (Corrêa et al., 2011).

Chemical Reactions and Properties

ITX undergoes various chemical reactions pertinent to its role as a photoinitiator. One notable reaction is with maleic anhydride under UV irradiation, forming a photoproduct that has implications for the efficiency of UV-curable coatings. This interaction showcases ITX's reactivity and its application in industrial processes (Mullings et al., 2007).

Physical Properties Analysis

The physical properties of ITX, such as solubility in various solvents, have been thoroughly investigated. ITX's solubility increases with temperature in solvents like methanol, toluene, and acetone, which is essential for its application in different industrial formulations. The solubility data have been successfully correlated with the modified Apelblat and λh equations, providing a valuable resource for the formulation of ITX-containing products (Zhang et al., 2015).

Chemical Properties Analysis

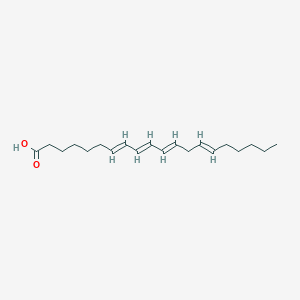

ITX's chemical behavior in biological systems has been explored, particularly its interaction with phospholipid liposomes. This interaction suggests that ITX can significantly affect the lipid structure of cell membranes, potentially impacting the bioavailability and toxicity of substances in biological systems. Such interactions underscore the importance of understanding ITX's chemical properties in the context of its widespread use in packaging materials that come into contact with food (Momo et al., 2007).

Aplicaciones Científicas De Investigación

Sondas de Dinámica de Estado Triplete

ITX se ha utilizado en el desarrollo de sondas de dinámica de estado triplete para complementar las técnicas existentes . Esto implica el estudio de la fotofísica de ITX, incluida la demostración de autodesactivación durante la excitación multifotónica . Comprender estas dinámicas puede ser crucial para diversas aplicaciones, incluido el diseño de dispositivos fotovoltaicos más eficientes y el desarrollo de nuevas terapias fotodinámicas .

Fotoiniciador en Fotoresina para Polimerización de Absorción Multifotónica

ITX sirve como fotoiniciador en una fotoresina de tono negativo y radical para la polimerización de absorción multifotónica . Este proceso se utiliza en la fabricación de micro y nanoestructuras para diversas aplicaciones, incluida la microelectrónica, el almacenamiento de datos y los dispositivos biomédicos .

Estudio del Cruce Intersistémico (ISC)

ITX se utiliza en el estudio del cruce intersistémico (ISC), un proceso en el que una molécula pasa de un estado singlete a un estado triplete . Esta comprensión se puede aplicar en varios campos, incluida la química cuántica, la física molecular y la fotobiología .

Fotocatalizador para Reacciones Orgánicas

ITX es un potente fotocatalizador para reacciones orgánicas . Su alta energía triplete, larga vida media triplete y capacidad para participar en reacciones de fusión con complejos metálicos lo convierten en un actor único en la fotoquímica . Esto tiene aplicaciones en la síntesis de fármacos, moléculas bioactivas y productos químicos de alto valor agregado .

Reacciones de Polimerización

ITX se emplea como mediador en reacciones de polimerización . La capacidad de ITX para iniciar la polimerización bajo exposición a la luz se utiliza en varios procesos industriales, incluida la producción de recubrimientos, tintas y adhesivos .

Transformaciones Orgánicas

ITX se utiliza en transformaciones orgánicas . Sus propiedades fotofísicas le permiten mediar diversas reacciones fotoquímicas, contribuyendo al avance de la química orgánica sintética .

Mecanismo De Acción

Target of Action

Isopropylthioxanthone primarily targets the photochemical reactions in organic compounds . It is used as a photoinitiator in various applications, including UV-curable inks for packaging materials . The compound’s role is to initiate a chemical reaction when exposed to light, particularly in the context of polymerization reactions .

Mode of Action

The mode of action of Isopropylthioxanthone involves the absorption of light, which leads to its excitation . Upon light irradiation, Isopropylthioxanthone’s excited triplet state undergoes reduction to form a corresponding radical anion . This radical anion can then reduce other species, such as nickel (II) species, to their zero oxidation state, regenerating Isopropylthioxanthone .

Biochemical Pathways

The biochemical pathways affected by Isopropylthioxanthone primarily involve photochemical reactions . These reactions are part of the broader field of photochemistry, which studies the chemical effects of light. Isopropylthioxanthone, as a photoinitiator, plays a crucial role in these reactions by initiating the process upon light absorption .

Pharmacokinetics

It’s known that the compound is used in uv-curable inks for food packaging materials, raising concerns about its potential migration into food .

Result of Action

The result of Isopropylthioxanthone’s action is the initiation of photochemical reactions, leading to various downstream effects such as the polymerization of certain compounds . In the context of its use as a photoinitiator in UV-curable inks, this leads to the curing (hardening) of the ink .

Action Environment

The action of Isopropylthioxanthone is influenced by environmental factors such as light and temperature . Light is necessary for the compound to become excited and initiate photochemical reactions . Additionally, the compound’s migration potential from printed packaging into food is affected by factors like the chemistry of the food and packaging material, storage time, and packaging size .

Direcciones Futuras

The photoinitiating properties of Isopropylthioxanthone make it an indispensable component in various industries, contributing to improved productivity and high-performance end products . Future research may focus on understanding and ultimately controlling the photochemistry and photophysics of a broad range of triplet processes .

Propiedades

IUPAC Name |

1-propan-2-ylthioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-10(2)11-7-5-9-14-15(11)16(17)12-6-3-4-8-13(12)18-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKSHDNOAYSSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430818 | |

| Record name | Isopropylthioxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75081-21-9 | |

| Record name | Isopropylthioxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Thioxanthen-9-one, (1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

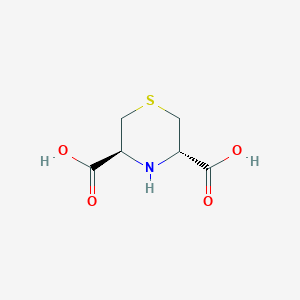

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-](/img/structure/B1242454.png)

![1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1242460.png)

![N-[(E)-[(4R,7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B1242464.png)

![N'-{[2-(2-nitrophenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B1242466.png)

![(E)-N-(4-methylpiperazin-1-yl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B1242467.png)

![N-[(E)-1-cyclopropylethylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B1242468.png)